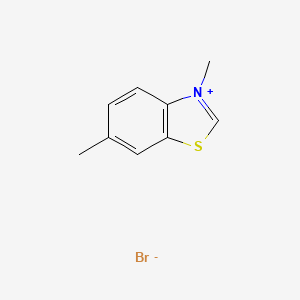
3,6-Dimethyl-1,3-benzothiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-1,3-benzothiazol-3-ium bromide is a chemical compound with the molecular formula C9H10BrNS. It is a derivative of benzothiazole, characterized by the presence of two methyl groups at positions 3 and 6 on the benzothiazole ring and a bromide ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,3-benzothiazol-3-ium bromide typically involves the reaction of 3,6-dimethylbenzothiazole with a brominating agent. One common method is the bromination of 3,6-dimethylbenzothiazole using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3,6-Dimethyl-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
科学的研究の応用
3,6-Dimethyl-1,3-benzothiazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,6-Dimethyl-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or cellular components, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3-Dimethyl-1,3-benzothiazol-3-ium iodide: Similar structure but with an iodide ion instead of bromide.
3,6-Dimethyl-1,3-benzothiazol-3-ium chloride: Chloride ion instead of bromide.
2,5-Dimethyl-1,3-benzothiazol-3-ium bromide: Methyl groups at different positions.
Uniqueness
3,6-Dimethyl-1,3-benzothiazol-3-ium bromide is unique due to its specific substitution pattern and the presence of a bromide ion, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various specialized applications.
特性
CAS番号 |
89059-13-2 |
|---|---|
分子式 |
C9H10BrNS |
分子量 |
244.15 g/mol |
IUPAC名 |
3,6-dimethyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C9H10NS.BrH/c1-7-3-4-8-9(5-7)11-6-10(8)2;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChIキー |
ZNVYQKJYOOFNLW-UHFFFAOYSA-M |
正規SMILES |
CC1=CC2=C(C=C1)[N+](=CS2)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


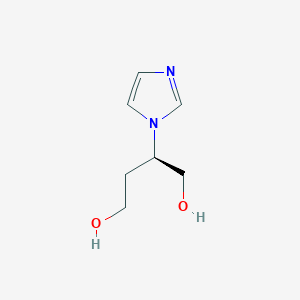
![N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide](/img/structure/B14171494.png)

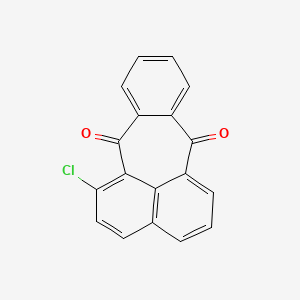
![4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol](/img/structure/B14171503.png)
phosphane}](/img/structure/B14171509.png)
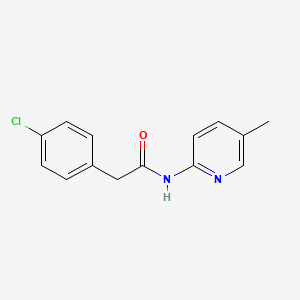
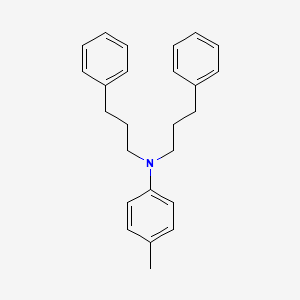

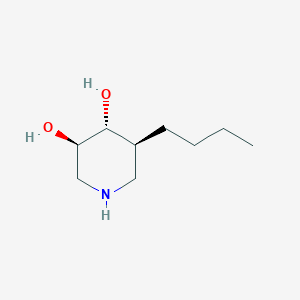
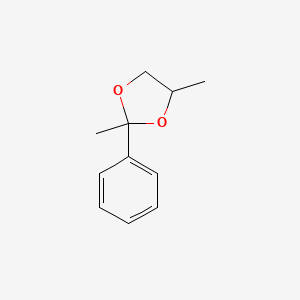

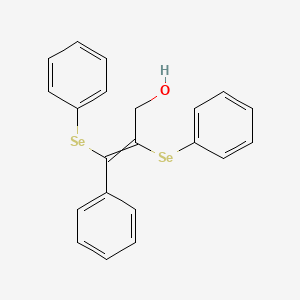
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)
